5-Bromo-2-(trifluoromethyl)phenol

Overview

Description

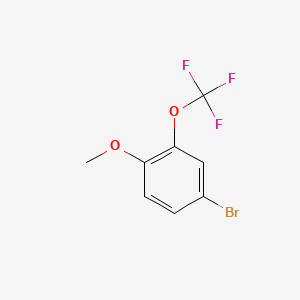

5-Bromo-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1121585-15-6. It has a molecular weight of 241.01 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H4BrF3O/c8-4-1-2-5 (6 (12)3-4)7 (9,10)11/h1-3,12H . This indicates the presence of a phenol group (hydroxyl group attached to a benzene ring), a bromine atom, and a trifluoromethyl group in the molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Environmental Toxicology

5-Bromo-2-(trifluoromethyl)phenol, as part of the brominated phenols group, is significant in environmental studies. For instance, 2,4,6-Tribromophenol, a related compound, is studied for its presence in the environment, including its concentrations and toxicological impacts. This compound occurs as an intermediate in the synthesis of brominated flame retardants and degrades from these substances. It's also used as a pesticide and naturally produced by some aquatic organisms. The ubiquitous nature of such brominated phenols in the environment, including house dust and foodstuff, makes them a topic of interest for future studies, particularly regarding their toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Analytical Chemistry

Brominated phenols like this compound are used in analytical chemistry. For example, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, a derivative, is used for the spectrophotometric determination of elements like uranium and gadolinium. This reagent is sensitive towards uranium, forming a complex with a high molar absorptivity, and is effective in various conditions, including waters, ores, and phosphoric acid (Johnson & Florence, 1971), (Martínez et al., 1993).

Corrosion Inhibition

In the field of materials science, derivatives of brominated phenols, such as 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, are studied for their role in inhibiting corrosion. These compounds demonstrate potential as inhibitors for carbon steel in acidic media containing chloride, with their efficiency increasing at higher concentrations. This research is crucial for understanding the protection of metals in corrosive environments (El-Lateef et al., 2015).

Polymer Synthesis

This compound derivatives are also significant in polymer science. For example, 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, undergoes self-condensation to form polymers with high molecular weight. Such polymers contain numerous phenolic hydroxyl groups, which can be modified for various applications (Uhrich et al., 1992).

Water Treatment

In water treatment research, the interaction of brominated phenols with other chemicals is of great interest. Studies have explored the reaction kinetics of bromine with phenols in aqueous solutions, which is critical for understanding the treatment processes in drinking water systems and the formation of by-products (Gallard et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been found to interact with their targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that 5-bromo-2-(trifluoromethyl)phenol may also have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c, suggesting that certain environmental conditions may affect its stability .

properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAPJZDTGAPNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661252 | |

| Record name | 5-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121585-15-6 | |

| Record name | 5-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)

![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)

![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)